Flutax 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C71H66N2O21 |

|---|---|

Molekulargewicht |

1283.3 g/mol |

IUPAC-Name |

5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52-,53+,56-,57+,58+,59?,61-,69+,70-,71+/m0/s1 |

InChI-Schlüssel |

JMWJJMCMRRQCSY-AIEHORFDSA-N |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Synonyme |

7-O-(N-(4'-fluoresceincarbonyl)alanyl)taxol 7-O-FCOAla-taxol flutax 1 flutax-1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Dance: A Technical Guide to Flutax 1's Interaction with Microtubules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Flutax 1, a fluorescent derivative of paclitaxel, on microtubules. We delve into its binding kinetics, impact on microtubule dynamics, and the cellular consequences of its stabilizing effects. This document is designed to be a valuable resource for researchers in cell biology, cancer biology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into microtubule-targeting agents.

Core Mechanism: Stabilization of the Microtubule Polymer

This compound, a conjugate of fluorescein and paclitaxel, exerts its biological effects by binding to and stabilizing microtubules, the dynamic protein filaments essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Similar to its parent compound, paclitaxel, this compound binds to the β-tubulin subunit within the microtubule polymer. This binding event promotes the polymerization of tubulin dimers and inhibits the depolymerization of existing microtubules, effectively freezing the dynamic instability that is crucial for their function.

Binding Site and Affinity

This compound competes with paclitaxel for the same binding site on the β-tubulin subunit, located on the luminal side of the microtubule. The binding of this compound to microtubules is a high-affinity interaction, characterized by a multi-step process. The initial binding is a rapid bimolecular reaction, followed by at least two slower monomolecular rearrangements.[1]

Impact on Microtubule Dynamics

The primary consequence of this compound binding is the suppression of microtubule dynamics. This is achieved by promoting the assembly of tubulin into microtubules and preventing their disassembly. A key parameter reflecting this stabilizing effect is the critical concentration (Cc) of tubulin required for polymerization. In the presence of this compound, the Cc is significantly lowered, meaning that microtubules can form and be maintained at tubulin concentrations that would normally not support polymerization.

Quantitative Analysis of this compound-Microtubule Interaction

The interaction between this compound and microtubules has been characterized by several key quantitative parameters, providing a detailed understanding of its potency as a microtubule-stabilizing agent.

| Parameter | Value | Conditions | Reference |

| Association Constant (Ka) | ~ 1 x 107 M-1 | 37°C | [1] |

| Association Rate Constant (kon) | 6.10 ± 0.22 x 105 M-1s-1 | 37°C | [1] |

| Critical Concentration (Cc) for Tubulin Polymerization | 2.6 µM | In the presence of this compound | [2] |

| Critical Concentration (Cc) for Tubulin Polymerization | 1.5 µM | In the presence of Paclitaxel |

Cellular Consequences of Microtubule Stabilization by this compound

The stabilization of microtubules by this compound has profound effects on cellular function, ultimately leading to cell cycle arrest and apoptosis. By disrupting the delicate balance of microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest can trigger a cascade of signaling events culminating in programmed cell death, or apoptosis.

References

Photophysical and Chemical Properties of Flutax-1

An In-Depth Technical Guide to the Fluorescent Spectrum and Application of Flutax-1

For researchers, scientists, and drug development professionals, understanding the tools for visualizing cellular components is paramount. Flutax-1, a fluorescent derivative of paclitaxel, serves as a critical probe for the direct imaging of the microtubule cytoskeleton in living cells. This guide provides a comprehensive overview of its fluorescent properties, mechanism of action, and detailed experimental protocols.

Flutax-1 is a taxol derivative conjugated to a green-fluorescent dye, enabling real-time visualization of microtubules through fluorescence microscopy.[1][2] Its absorption and fluorescence characteristics are notably sensitive to pH.[1][2] A key consideration for its use is its rapid photobleaching, which necessitates minimal exposure to light during imaging experiments to preserve the fluorescent signal.[1]

Quantitative Data Summary

The core specifications of Flutax-1 are summarized below, providing essential data for experimental design and application.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Molecular Weight | 1283.3 g/mol | |

| Molecular Formula | C₇₁H₆₆N₂O₂₁ | |

| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | |

| Purity | ≥95% (HPLC) |

Mechanism of Action: Microtubule Stabilization

Flutax-1 functions by binding to the taxol binding site on β-tubulin within microtubules. This high-affinity binding stabilizes the microtubule structure, promoting the assembly of tubulin dimers and preventing their disassembly. This mechanism allows for the direct labeling and visualization of the microtubule network's dynamics and organization.

Experimental Protocols

Precise methodologies are crucial for the successful application of Flutax-1. The following protocols provide guidelines for staining live cells and isolated cytoskeletons.

Protocol 1: Live-Cell Imaging of Microtubules

This protocol is adapted from methodologies used for staining HeLa cells and is applicable to various adherent cell lines.

Materials:

-

Flutax-1

-

Dimethyl sulfoxide (DMSO) or Ethanol for stock solution

-

Hanks' Balanced Salt Solution (HBSS) or appropriate cell culture medium

-

Live cells cultured on coverslips or imaging dishes

Procedure:

-

Prepare Stock Solution: Dissolve Flutax-1 in DMSO or ethanol to a concentration of 1-10 mM. Store at -20°C.

-

Prepare Working Solution: Dilute the Flutax-1 stock solution in pre-warmed (37°C) HBSS or cell culture medium to a final concentration of 2 µM.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the 2 µM Flutax-1 working solution to the cells.

-

Incubate the cells for 1 hour at 37°C in a CO₂ incubator.

-

-

Washing:

-

Carefully remove the Flutax-1 working solution.

-

Wash the cells gently with fresh, pre-warmed HBSS or culture medium.

-

-

Imaging:

-

Immediately proceed to imaging using a fluorescence microscope equipped with filters appropriate for green fluorescence (Excitation: ~495 nm, Emission: ~520 nm).

-

Critical: Minimize light exposure to the sample to prevent rapid photobleaching of the Flutax-1 signal. Staining is not retained after cell fixation.

-

Protocol 2: Staining of Isolated Cytoskeletons

This method is suitable for visualizing microtubules in permeabilized cells or isolated cytoskeletons.

Materials:

-

Flutax-1

-

PEMP buffer (PIPES, EGTA, MgCl₂, pH adjusted)

-

Cultured cells (e.g., PtK2)

-

Permeabilization agent (e.g., Triton X-100)

Procedure:

-

Cytoskeleton Preparation: Gently permeabilize cells according to standard protocols to extract soluble proteins while preserving the cytoskeleton.

-

Staining Solution: Prepare a 1 µM solution of Flutax-1 in PEMP buffer.

-

Incubation: Incubate the isolated cytoskeletons with the Flutax-1 staining solution in a humid chamber at room temperature for 2-5 minutes.

-

Mounting and Imaging: Mount the stained cytoskeletons and observe under a fluorescence microscope. The microtubules should be readily visible.

References

Flutax 1 Binding Affinity for Tubulin Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Flutax 1 for various tubulin isoforms. This compound, a fluorescent derivative of paclitaxel, is a valuable tool for visualizing microtubules and studying their dynamics. Its interaction with tubulin, the fundamental protein subunit of microtubules, is of significant interest in cancer research and drug development. This document details the quantitative binding data, experimental methodologies for its determination, and the key signaling pathways influenced by its mechanism of action.

Quantitative Binding Affinity of this compound

This compound, like its parent compound paclitaxel, binds to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting microtubule assembly and stability.[1] The binding affinity of this compound to microtubules is high, with a reported association constant (Ka) of approximately 107 M-1. While comprehensive studies detailing the precise binding affinities across all β-tubulin isotypes for this compound are limited, the existing literature on taxanes provides critical insights into the differential interactions based on isotype expression. The apparent dissociation constant (Kd) for fluorescent taxoid probes, including those similar to this compound, is reported to be in the range of 10-100 nM.

The expression of different β-tubulin isotypes, particularly βIII-tubulin (TUBB3), has been strongly correlated with altered sensitivity and resistance to taxane-based drugs.[2][3] This suggests that the binding affinity of this compound likely varies between tubulin isoforms.

| Ligand | Tubulin Source/Isoform | Binding Parameter | Value | Experimental Method |

| This compound | General Microtubules | Ka | ~ 107 M-1 | Not specified |

| Flutax probes | Not specified | Apparent Kd | 10 - 100 nM | Not specified |

Note: This table summarizes the currently available quantitative data. Further research is required to fully characterize the binding affinities of this compound across all individual tubulin isoforms.

Experimental Protocols

The determination of this compound's binding affinity for tubulin isoforms relies on several key experimental techniques. Below are detailed methodologies for these assays.

In Vitro Microtubule Stabilization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter molecule.[4]

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

This compound

-

96-well black, half-area microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to the desired stock concentration and keep on ice.

-

Prepare a 10x working stock of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of the fluorescent reporter in General Tubulin Buffer.

-

-

Assay Setup:

-

On ice, prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.

-

Add the 10x this compound working stock or vehicle control to the wells of the pre-chilled 96-well plate.

-

Add the tubulin-containing reaction mixture to the wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 360nm, Em 420nm for DAPI) kinetically over a period of 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The rate of polymerization and the maximum polymer mass can be calculated to determine the stabilizing effect of this compound.

-

Fluorescence Competition Assay

This assay determines the binding affinity of a non-fluorescent ligand by measuring its ability to compete with a fluorescent ligand (like this compound) for binding to tubulin.

Materials:

-

Purified tubulin

-

This compound

-

Non-fluorescent competitor compound (e.g., paclitaxel)

-

Assay Buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 0.1 mM GTP, 3.5 M glycerol, pH 6.8)

-

Fluorescence polarization plate reader or spectrofluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified tubulin in the assay buffer.

-

Prepare a stock solution of this compound.

-

Prepare serial dilutions of the non-fluorescent competitor.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of tubulin and this compound to each well.

-

Add the serial dilutions of the competitor compound to the wells. Include a control with no competitor.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization or fluorescence intensity of this compound in each well. The displacement of this compound by the competitor will result in a decrease in fluorescence polarization or a change in fluorescence intensity.

-

-

Data Analysis:

-

Plot the change in fluorescence signal as a function of the competitor concentration.

-

Fit the data to a competition binding equation to determine the IC50 of the competitor.

-

Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation.

-

Visualizations

Experimental Workflow and Signaling

The following diagrams illustrate the experimental workflow for determining tubulin binding affinity and the general signaling consequences of microtubule stabilization by this compound.

Logical Relationship of Differential Binding

The differential binding of this compound to various tubulin isotypes has significant implications for its efficacy, particularly in the context of cancer therapy where tubulin isotype expression can be altered.

References

- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Class III β-tubulin in Normal and Cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Discovery and Development of Flutax 1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flutax 1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as a critical tool in microtubule research. This technical guide provides a comprehensive overview of the discovery, development, and biophysical characterization of this compound. It details the experimental protocols for its synthesis, microtubule binding assays, and application in live-cell imaging. Quantitative data on its binding affinity, kinetics, and spectral properties are summarized. Furthermore, this guide illustrates the mechanism of action and experimental workflows using detailed diagrams, offering a valuable resource for researchers utilizing this fluorescent probe to investigate microtubule dynamics and the mechanism of taxane-based drugs.

Introduction: The Need for a Fluorescent Taxoid

Paclitaxel (Taxol) is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and arresting cell division.[1] Understanding the precise molecular interactions between paclitaxel and microtubules is crucial for developing more effective taxane-based therapies. To facilitate these investigations, fluorescent analogues of paclitaxel were developed to enable direct visualization and quantification of its binding to microtubules in vitro and in living cells.[1][2][3] this compound was one of the first such probes, developed to be a green-fluorescent derivative of paclitaxel that retains high biological activity.[4]

Discovery and Synthesis of this compound

This compound, chemically known as 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol, was first described by Evangelio et al. in 1998. The synthesis involves the conjugation of fluorescein to the 7-hydroxyl group of paclitaxel via an L-alanine linker. This specific modification was designed to preserve the essential structural features of paclitaxel required for high-affinity microtubule binding.

Synthesis Protocol

The synthesis of this compound is a multi-step process that starts with commercially available paclitaxel.

Materials:

-

Paclitaxel

-

(t-Boc)-L-alanine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Fluorescein isothiocyanate (FITC)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Protection of L-alanine: L-alanine is first protected with a tert-butyloxycarbonyl (t-Boc) group.

-

Esterification to Paclitaxel: The protected (t-Boc)-L-alanine is then esterified to the 7-hydroxyl group of paclitaxel using DCC and DMAP as coupling agents in DCM. The reaction progress is monitored by thin-layer chromatography. The product, 7-O-[(t-Boc)-L-alanyl]taxol, is purified by silica gel chromatography.

-

Deprotection: The t-Boc protecting group is removed from the alanyl-paclitaxel derivative using TFA in DCM to yield 7-O-(L-alanyl)taxol.

-

Fluorescein Conjugation: The resulting amino-functionalized paclitaxel is reacted with FITC in the presence of TEA in DMF to yield the final product, this compound.

-

Purification: The final product is purified by column chromatography to yield a bright yellow-orange solid.

Mechanism of Action and Biophysical Properties

This compound functions as a microtubule-stabilizing agent, mimicking the action of its parent compound, paclitaxel. It binds with high affinity to the paclitaxel binding site on β-tubulin within the microtubule polymer.

Microtubule Binding and Stabilization

This compound binds to microtubules with high affinity, although slightly lower than paclitaxel itself. This binding promotes the polymerization of tubulin dimers into stable microtubules and inhibits their depolymerization. The stoichiometry of binding has been determined to be one molecule of this compound per αβ-tubulin dimer in the microtubule lattice.

Quantitative Binding Data

The interaction of this compound with microtubules has been extensively characterized using various biophysical techniques. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ka) | ~ 107 M-1 | Fluorescence Titration | |

| Dissociation Constant (Kd) | ~100 nM | Competition Assay | |

| Binding Stoichiometry | 1 this compound : 1 Tubulin Dimer | Fluorescence Titration | |

| Excitation Maximum (λex) | 495 nm | Fluorescence Spectroscopy | |

| Emission Maximum (λem) | 520 nm | Fluorescence Spectroscopy |

Signaling Pathway and Experimental Workflow

The interaction of this compound with microtubules and its subsequent effect on cell cycle progression can be visualized as a signaling pathway. The experimental workflow to study this interaction is also outlined below.

Caption: Mechanism of this compound-induced mitotic arrest.

Caption: Workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the assembly of tubulin into microtubules, often monitored by an increase in turbidity or fluorescence.

Materials:

-

Purified tubulin protein

-

This compound stock solution (in DMSO)

-

Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

GTP stock solution

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add this compound or paclitaxel (as a positive control) to the desired final concentration. An equivalent volume of DMSO should be used as a negative control.

-

Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence emission at 520 nm (with excitation at 495 nm) over time. An increase in signal indicates microtubule polymerization.

Microtubule Binding Affinity Determination

The affinity of this compound for microtubules can be determined by fluorescence titration.

Materials:

-

Taxol-stabilized microtubules

-

This compound stock solution

-

Binding buffer (e.g., PEM buffer)

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

Add a fixed concentration of taxol-stabilized microtubules to each dilution.

-

Incubate the mixtures at 37°C to reach binding equilibrium.

-

Measure the fluorescence intensity of each sample.

-

Plot the change in fluorescence as a function of this compound concentration.

-

The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Live-Cell Imaging of Microtubules

This compound allows for the direct visualization of microtubule structures and dynamics in living cells.

Materials:

-

Cultured cells grown on glass-bottom dishes

-

This compound stock solution

-

Cell culture medium

-

Confocal microscope equipped with a 488 nm laser and appropriate emission filters, and an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

-

Prepare a working solution of this compound in pre-warmed cell culture medium (typically in the micromolar range).

-

Replace the medium of the cells with the this compound-containing medium.

-

Incubate the cells for a sufficient time to allow for probe uptake and binding to microtubules (e.g., 30-60 minutes).

-

Wash the cells with fresh, pre-warmed medium to remove unbound probe.

-

Mount the dish on the confocal microscope stage within the environmental chamber.

-

Acquire images using the 488 nm laser for excitation and collecting the emission around 520 nm. Time-lapse imaging can be performed to observe microtubule dynamics. Note that this compound staining in live cells can diminish rapidly upon light exposure.

Conclusion

This compound has proven to be an invaluable tool for the cell biology and cancer research communities. Its ability to fluorescently label microtubules while retaining the biological activity of paclitaxel allows for detailed investigations into microtubule dynamics, the mechanism of action of taxane drugs, and the screening of new microtubule-targeting agents. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Flutax 1: An In-depth Technical Guide to Visualizing the Microtubule Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), designed for the specific visualization of microtubules in living cells.[1][2][3] As a member of the taxoid family of molecules, this compound binds to the β-tubulin subunit of microtubules, stabilizing them and inhibiting their depolymerization.[4][5] This unique property, combined with its intrinsic fluorescence, makes this compound a powerful tool for real-time imaging of the microtubule cytoskeleton and for studying the dynamics of this essential cellular component. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Properties and Mechanism of Action

This compound is a conjugate of paclitaxel and the green-fluorescent dye fluorescein, linked via an L-alanine spacer. This chemical modification allows it to retain the microtubule-stabilizing properties of its parent compound while enabling direct visualization through fluorescence microscopy.

The mechanism of action of this compound is centered on its high-affinity binding to the taxol-binding site on β-tubulin within the microtubule polymer. This interaction promotes the assembly of tubulin dimers into microtubules and stabilizes existing microtubules, effectively shifting the equilibrium towards polymerization. The binding of this compound is a dynamic process, involving a fast bimolecular reaction followed by subsequent conformational changes.

Figure 1: Mechanism of this compound action and microtubule visualization.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and interpretation.

Table 1: Photophysical Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Fluorophore | Fluorescein | |

| Color | Green |

Table 2: Binding and Chemical Properties

| Property | Value | Reference(s) |

| Binding Affinity (Ka) | ~107 M-1 | |

| Binding Target | β-tubulin in microtubules | |

| Molecular Weight | 1283.3 g/mol | |

| Formula | C71H66N2O21 | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Experimental Protocols

This section details standardized protocols for utilizing this compound to visualize microtubules in live and permeabilized cells.

Live-Cell Imaging of Microtubules

This protocol is designed for the direct visualization of microtubule structures in living cells.

Figure 2: Experimental workflow for live-cell imaging with this compound.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mM in anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Working Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium or an appropriate buffer like Hank's Balanced Salt Solution (HBSS) to the final working concentration. Working concentrations can range from 37 nM to 2 µM, depending on the cell type and experimental goals.

-

Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells at 37°C. Incubation times can vary from 1 to 20 hours.

-

Washing: After incubation, gently wash the cells with fresh, pre-warmed medium or HBSS to remove unbound this compound.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation around 495 nm and emission around 520 nm). Note: this compound staining in live cells is not well-retained after fixation and can photobleach rapidly, so minimize light exposure.

Staining of Permeabilized Cells

This protocol is suitable for visualizing microtubules in cells where the plasma membrane has been permeabilized.

Detailed Methodology:

-

Cell Preparation: Grow cells on coverslips.

-

Permeabilization: Gently permeabilize the cells with a buffer containing a mild detergent (e.g., PEMP buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 0.1% Triton X-100, pH 6.9).

-

Staining: Incubate the permeabilized cells with 1 µM this compound in PEMP buffer for 2-5 minutes at room temperature in a humidified chamber.

-

Mounting and Imaging: Mount the coverslips and observe the microtubule cytoskeleton under a fluorescence microscope.

Applications in Research and Drug Development

This compound serves as a versatile tool in various research and development contexts:

-

Cytoskeletal Dynamics: Enables the real-time visualization of microtubule organization and dynamics in living cells, providing insights into processes like cell division, migration, and intracellular transport.

-

Drug Screening: Can be used in high-throughput screening assays to identify and characterize new microtubule-stabilizing or -destabilizing agents by observing their effects on the microtubule network.

-

Mechanism of Action Studies: Facilitates the investigation of the cellular effects of anti-cancer drugs that target the microtubule cytoskeleton.

-

Comparative Analysis: Allows for direct comparison of microtubule structures with other visualization techniques like immunofluorescence.

Advantages and Limitations

Advantages:

-

Live-Cell Imaging: Enables the study of microtubule dynamics in real-time within a physiological context.

-

Direct Visualization: As a fluorescently tagged molecule, it eliminates the need for secondary antibodies, simplifying the staining procedure and reducing potential artifacts.

-

High Specificity: Binds specifically to the taxol site on microtubules, providing a clear and specific signal.

Limitations:

-

Cytotoxicity: As a taxol derivative, this compound can be cytotoxic, particularly at higher concentrations and with prolonged exposure, potentially affecting cell viability and microtubule dynamics.

-

Photobleaching: The fluorescein moiety is susceptible to photobleaching, which can limit the duration of imaging experiments.

-

Cell Permeability and Efflux: The permeability and retention of this compound can vary between cell types, and it may be a substrate for efflux pumps like P-glycoprotein, which can reduce its intracellular concentration.

-

Fixation Incompatibility: this compound staining is not well-preserved after standard cell fixation methods.

Conclusion

This compound is a valuable and well-characterized fluorescent probe for the visualization and study of the microtubule cytoskeleton. Its ability to directly label microtubules in living cells offers significant advantages for investigating dynamic cellular processes. By understanding its properties, adhering to optimized protocols, and being mindful of its limitations, researchers and drug development professionals can effectively leverage this compound to advance our understanding of microtubule biology and to discover novel therapeutic agents that target this critical cellular structure.

References

- 1. This compound | Microtubule Probes | Tocris Bioscience [tocris.com]

- 2. bio-techne.com [bio-techne.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

Flutax 1: A Technical Guide to its Chemical Structure, Properties, and Applications in Microtubule Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutax 1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as an invaluable tool for the direct visualization and study of microtubules in living cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for its synthesis, experimental protocols for its application in microtubule research, and an analysis of its impact on cellular signaling pathways are presented. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

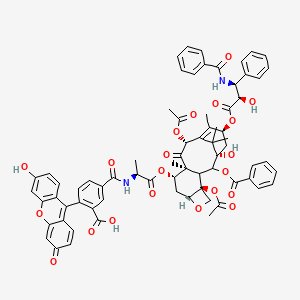

Chemical Structure and Properties

This compound is chemically designated as 7-O-[N-(4-fluoresceincarbonyl)-L-alanyl]taxol. It is a semisynthetic derivative of paclitaxel, where the hydroxyl group at the C7 position of the baccatin III core is esterified with an L-alanine linker, which is in turn attached to a fluorescein molecule. This modification imparts fluorescence to the taxoid, enabling its visualization by microscopy, while largely preserving the microtubule-stabilizing activity of the parent compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C71H66N2O21 | [1] |

| Molecular Weight | 1283.3 g/mol | [1] |

| CAS Number | 191930-58-2 | [1] |

| Appearance | Green solid | - |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Excitation Maximum (λex) | 495 nm | [2] |

| Emission Maximum (λem) | 520 nm | |

| Purity | ≥95% (HPLC) |

Photophysical Characteristics

This compound exhibits robust fluorescence with excitation and emission maxima in the visible spectrum, making it compatible with standard fluorescence microscopy setups. The fluorescence of this compound is sensitive to its environment, a property that can be exploited in binding studies.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the selective modification of paclitaxel at the C7 position, followed by the attachment of the fluorophore.

Step 1: Synthesis of 7-O-(L-alanyl)taxol

The initial step involves the esterification of the C7 hydroxyl group of paclitaxel with L-alanine. This is typically achieved by protecting the more reactive 2'-hydroxyl group, followed by coupling with a protected L-alanine derivative, and subsequent deprotection.

Step 2: Coupling with Fluorescein

The amino group of the L-alanine linker in 7-O-(L-alanyl)taxol is then coupled with an activated form of fluorescein, commonly an N-hydroxysuccinimide (NHS) ester of fluorescein. The NHS ester reacts with the primary amine to form a stable amide bond.

Figure 1: Synthetic workflow for this compound.

Mechanism of Action: Microtubule Stabilization

Similar to its parent compound, paclitaxel, this compound exerts its biological effects by binding to and stabilizing microtubules.

Binding to β-Tubulin

This compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding site is located on the luminal side of the microtubule. The binding of this compound promotes the polymerization of tubulin dimers into microtubules and inhibits their depolymerization. This stabilization of microtubules disrupts the dynamic instability that is essential for various cellular processes, most notably mitosis.

Molecular Interactions

Molecular modeling and experimental data suggest that the taxane core of this compound is responsible for the primary interaction with the binding pocket on β-tubulin. The fluorescein moiety, attached via the flexible L-alanine linker, is positioned on the exterior of the microtubule, allowing for its fluorescence to be observed without sterically hindering the binding of the taxane core. The T-shaped conformation of taxol is thought to be the bioactive conformation when bound to β-tubulin. The binding pocket is a deep hydrophobic cleft, and the interaction involves multiple hydrophobic contacts and potential hydrogen bonds.

Experimental Protocols

Labeling of Microtubules in Live Cells

This protocol describes the general procedure for visualizing microtubules in live cultured cells using this compound.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 100 nM to 1 µM.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

-

(Optional) Wash the cells with pre-warmed PBS to remove excess this compound.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).

Figure 2: Experimental workflow for live-cell microtubule staining.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer)

-

This compound

-

Spectrophotometer or fluorometer capable of measuring light scattering or fluorescence anisotropy

Procedure:

-

Prepare a reaction mixture containing purified tubulin and GTP in polymerization buffer.

-

Add this compound or a vehicle control to the reaction mixture.

-

Monitor the change in light scattering at 340 nm or the change in fluorescence anisotropy over time at 37°C. An increase in light scattering or anisotropy indicates microtubule polymerization.

Impact on Cellular Signaling Pathways

The stabilization of microtubules by this compound has profound effects on cellular processes, leading to the activation of specific signaling pathways, primarily those related to cell cycle control and apoptosis.

Cell Cycle Arrest

By stabilizing the mitotic spindle, this compound activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation. This leads to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. Several signaling pathways have been implicated in taxol-induced apoptosis:

-

p53-dependent and -independent pathways: Taxol can induce apoptosis through both p53-dependent and -independent mechanisms.

-

MAPK pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the JNK and p38 cascades, can be activated in response to microtubule disruption, leading to apoptosis.

-

PI3K/AKT pathway: Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, further promoting apoptosis.

-

Caspase activation: The apoptotic cascade culminates in the activation of caspases, with caspase-8 and caspase-9 being key initiators in taxol-induced apoptosis.

Figure 3: Signaling pathways affected by this compound.

Conclusion

This compound is a powerful and versatile tool for the study of microtubule dynamics and function in living cells. Its well-defined chemical structure, robust fluorescent properties, and predictable biological activity make it an indispensable reagent for researchers in cell biology and cancer research. This technical guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of facilitating its effective use in the laboratory. The continued use and development of fluorescent taxoids like this compound will undoubtedly lead to further insights into the complex roles of microtubules in health and disease.

References

Flutax-1: A Technical Guide to a Fluorescent Taxol Derivative for Microtubule Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flutax-1, a key fluorescent derivative of taxol. It is designed to equip researchers, scientists, and professionals in drug development with comprehensive data and methodologies for the effective application of Flutax-1 in microtubule research. This document details its chemical and photophysical properties, binding kinetics, and established experimental protocols, alongside visualizations of its mechanism of action and experimental workflows.

Introduction

Paclitaxel (Taxol) is a potent anti-cancer agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells.[1][2] To elucidate the molecular mechanisms of taxoids and visualize their interactions with the microtubule cytoskeleton, fluorescently labeled derivatives have been developed.[1][3] Flutax-1 is a green-fluorescent taxol derivative that has proven to be an invaluable tool for the direct imaging of microtubules in living cells. It is composed of paclitaxel linked to fluorescein through an L-alanine spacer. This guide serves as a comprehensive resource for utilizing Flutax-1 in laboratory settings.

Core Properties of Flutax-1

Flutax-1's utility is defined by its chemical, physical, and fluorescent characteristics. These properties are summarized below, providing a quick reference for experimental design.

The following tables present the key quantitative data for Flutax-1, compiled from various sources.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-9-[(2R,3S)-3-(benzoylamino)-2-hydroxy-1-oxo-3-phenylpropoxy]-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodecabenz[1,2-b]oxet-4-yl ester N-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)carbonyl]-L-alanine | |

| Alternate Name | 7-O-[N-(4Fluoresceincarbonyl)-L-alanyl]Taxol | |

| Molecular Formula | C_71 H_66 N_2 O_21 | |

| Molecular Weight | 1283.3 g/mol | |

| CAS Number | 191930-58-2 | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |

| Storage | Store at -20°C |

Table 2: Photophysical and Binding Properties

| Property | Value | Source(s) |

| Excitation Maximum (λ_ex) | 495 nm | |

| Emission Maximum (λ_em) | 520 nm | |

| Fluorescence | Green | |

| Binding Affinity (K_a) | ~ 10^7 M^-1 | |

| Binding Target | Microtubules (Taxol binding site) | |

| Key Feature | Absorption and fluorescence are pH sensitive |

Mechanism of Action and Experimental Logic

Flutax-1, like its parent compound taxol, binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing depolymerization and shifting the dynamic equilibrium towards polymerization. This action disrupts the normal function of the microtubule cytoskeleton, which is critical for cell division, intracellular transport, and maintenance of cell shape. The covalent attachment of a fluorescein moiety allows for the direct visualization of this interaction and its downstream cellular consequences.

Caption: Mechanism of Flutax-1 induced mitotic arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Flutax-1.

This protocol is adapted from the staining procedure for HeLa cells.

Materials:

-

Flutax-1 stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

37°C incubator

Procedure:

-

Prepare a working solution of Flutax-1 by diluting the stock solution in HBSS to a final concentration of 2 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the Flutax-1 working solution to the cells.

-

Incubate the cells for 1 hour at 37°C.

-

After incubation, remove the Flutax-1 solution and wash the cells gently with fresh, pre-warmed HBSS.

-

Add fresh HBSS to the cells for imaging.

-

Proceed immediately to fluorescence microscopy.

Critical Notes:

-

Flutax-1 staining is not well-retained after cell fixation; therefore, this protocol is intended for live-cell imaging only.

-

The fluorescent signal of Flutax-1 is susceptible to photobleaching. Minimize light exposure to the sample to preserve the signal.

-

The optimal concentration of Flutax-1 and incubation time may vary depending on the cell line and experimental conditions. Titration is recommended.

Caption: Workflow for staining live cells with Flutax-1.

This protocol provides a general framework for assessing the binding of Flutax-1 to purified tubulin in vitro. This can be measured by changes in fluorescence.

Materials:

-

Purified tubulin

-

Flutax-1

-

Polymerization buffer (e.g., PM buffer: 0.1 M PIPES, 1 mM MgCl_2, pH 6.9)

-

GTP stock solution (0.1 M)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a solution of purified tubulin in PM buffer.

-

Initiate microtubule polymerization by adding GTP to a final concentration of 1 mM and incubating at 37°C for 30 minutes.

-

Add varying concentrations of Flutax-1 to the polymerized microtubules.

-

Incubate for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.

-

An increase in fluorescence intensity upon binding can be used to determine binding affinity.

Data Analysis: The binding affinity (K_a or K_d) can be determined by plotting the change in fluorescence as a function of the Flutax-1 concentration and fitting the data to a suitable binding isotherm.

Caption: Logical flow of an in vitro microtubule binding assay.

Applications in Research and Drug Development

Flutax-1 is a versatile tool with several applications:

-

Direct Visualization of Microtubule Cytoskeleton: Its primary use is for high-resolution imaging of microtubule networks in living cells, enabling the study of microtubule dynamics and organization.

-

Screening for Microtubule-Targeting Agents: Flutax-1 can be used in competitive binding assays to screen for new compounds that bind to the taxol site on microtubules.

-

Studying Drug Efflux: As a fluorescent substrate, Flutax-1 can be used to investigate the activity of multidrug resistance transporters, such as P-glycoprotein, which are known to efflux taxoids.

-

Investigating the Molecular Recognition of Taxoids: The kinetics of Flutax-1 binding and dissociation provide insights into the molecular interactions between taxoids and microtubules.

Limitations and Considerations

-

Photostability: Flutax-1 is prone to photobleaching, which requires careful management of light exposure during microscopy.

-

Live-Cell Only: The probe is not suitable for staining fixed cells as the signal is not retained.

-

Drug Efflux: In cell lines that overexpress efflux pumps like P-glycoprotein, the intracellular concentration of Flutax-1 may be reduced, affecting staining efficiency.

-

pH Sensitivity: The pH-sensitive nature of its fluorescence should be considered when designing experiments in different buffer systems.

Conclusion

Flutax-1 remains a cornerstone fluorescent probe for the study of microtubule biology. Its ability to directly label microtubules in living cells provides an invaluable window into the dynamic processes governed by this essential cytoskeletal component. By understanding its properties, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively leverage Flutax-1 to advance our understanding of microtubule function in health and disease, and to aid in the discovery of novel microtubule-targeting therapeutics.

References

- 1. Pacific Blue-Taxoids as Fluorescent Molecular Probes of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Early Cellular Studies of Microtubule-Stabilizing Agents: The Case of Paclitaxel

Disclaimer: Information regarding a specific compound named "Flutax 1" is not available in published scientific literature. This guide will use Paclitaxel (Taxol®), the archetypal microtubule-stabilizing agent, as a representative compound to detail the foundational cell biology studies, experimental designs, and data typical for a novel antimitotic agent of this class. The principles, protocols, and pathways described herein are fundamental to the early-stage evaluation of taxane-like drugs.

Core Mechanism of Action

Early investigations into the cellular effects of paclitaxel swiftly identified its unique mechanism as an antimitotic agent. Unlike other spindle poisons such as colchicine or vinca alkaloids which cause microtubule depolymerization, paclitaxel was found to have the opposite effect. The primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton and the mitotic spindle.[1][2]

Paclitaxel binds to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules.[2][3] This binding event promotes the polymerization of tubulin and stabilizes the resulting microtubules against depolymerization.[4] This kinetic suppression of microtubule dynamics disrupts the delicate balance required for proper mitotic spindle formation and function. The cell's spindle assembly checkpoint remains activated, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic block is a primary trigger for the induction of apoptosis (programmed cell death), which is the ultimate mechanism of cytotoxicity for cancer cells.

Visualized Signaling Pathway

The following diagram illustrates the core signaling cascade initiated by a microtubule-stabilizing agent.

Quantitative Data from Foundational Studies

Early in vitro studies focused on quantifying the cytotoxic and cytostatic effects of paclitaxel across various human tumor cell lines. The key metrics were the half-maximal inhibitory concentration (IC50) and the drug's effect on cell cycle distribution.

Table: In Vitro Cytotoxicity (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Early clonogenic assays established that paclitaxel was potent in the low nanomolar range.

| Cell Line Type | Example Cell Lines | IC50 Range (nM) | Exposure Time (hrs) | Citation |

| Various Human Tumors | Mixed panel | 2.5 - 7.5 | 24 | |

| Ovarian Carcinoma | 7-line panel | 0.4 - 3.4 | Not Specified | |

| Breast Cancer | MDA-MB-468 | 1.8 | Not Specified | |

| Breast Cancer | MDA-MB-231 | 2.4 | Not Specified | |

| Breast Cancer | T47D | 4.4 | Not Specified | |

| Breast Cancer | MCF-7 | 7.2 | Not Specified | |

| Breast Cancer | BT-474 | 19 | Not Specified |

Note: IC50 values can vary significantly based on the specific assay, cell line, and exposure duration.

Table: Effect on Cell Cycle Progression

Flow cytometry was used to determine the impact on the cell cycle. A hallmark of paclitaxel's action is a significant increase in the population of cells in the G2/M phase.

| Cell Line | Treatment | % Cells in G2/M Phase (Fold Increase) | Apoptotic Fraction (Fold Increase) | Citation |

| MDA-MB-468 | 100 nM Paclitaxel | 1.6x | 4.5x | |

| MDA-MB-231 | 100 nM Paclitaxel | 3.9x | 1.8x | |

| T47D | 100 nM Paclitaxel | 5.0x | 1.6x | |

| MCF-7 | 100 nM Paclitaxel | 3.9x | No Increase | |

| CHMm Canine Mammary | 1 µM Paclitaxel | Significant Increase | Dose-dependent Increase |

Key Experimental Protocols

The following protocols are representative of the methods used in early cell biology studies to characterize microtubule-stabilizing agents.

Protocol: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Paclitaxel) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the DNA content of cells, thereby determining their phase in the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of the test compound for a set time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating (apoptotic) cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol: Microtubule Stabilization Assay (Cold Depolymerization)

This immunofluorescence-based assay visually confirms the stabilizing effect of the compound on microtubules.

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat one set of cells with the test compound (e.g., 25 µM paclitaxel) and another with vehicle control for several hours.

-

Cold-Induced Depolymerization: Transfer the coverslips to a 4°C environment for a defined period (e.g., 30 minutes to 20 hours). Cold temperatures normally cause microtubules to depolymerize.

-

Fixation: Fix the cells with ice-cold methanol or a paraformaldehyde-based fixative.

-

Immunostaining: Permeabilize the cells with a detergent (e.g., Triton X-100). Incubate with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently-labeled secondary antibody.

-

Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In untreated cells, the cold treatment will lead to a diffuse tubulin signal. In cells treated with a stabilizing agent, intact microtubule filaments will remain visible.

Visualized Workflows and Relationships

Experimental Workflow Diagram

This diagram outlines a typical experimental plan to assess the cytotoxic and cell cycle effects of a new compound.

Logical Relationship Diagram

This diagram shows the cause-and-effect relationship from the molecular target to the final cellular outcome.

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Flutax-1: A Fluorescent Probe for In-Depth Microtubule Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flutax-1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as an invaluable tool in the field of microtubule research. By covalently linking a fluorescein moiety to paclitaxel, Flutax-1 allows for the direct visualization and investigation of microtubule dynamics and the mechanism of action of taxoid-based drugs in living cells and in vitro systems. This guide provides a comprehensive overview of the applications of Flutax-1, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Core Principles: Mechanism of Action

Flutax-1, like its parent compound paclitaxel, functions as a microtubule-stabilizing agent.[1][2] It binds to the β-tubulin subunit within the microtubule polymer, specifically at the taxoid-binding site located on the luminal side of the microtubule.[1] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules by inhibiting their depolymerization.[1][2] The suppression of microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequently inducing apoptosis. The fluorescent nature of Flutax-1 allows researchers to directly observe these processes in real-time.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Flutax-1, providing a basis for experimental design and data interpretation.

Table 1: Photophysical Properties of Flutax-1

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient (ε) | Not explicitly stated for Flutax-1. Parent fluorophore (fluorescein) ε is ~70,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Not explicitly stated for Flutax-1. | |

| Fluorescence Lifetime (τ) | Not explicitly stated for Flutax-1. |

Table 2: Binding Affinity of Flutax-1 and Related Compounds to Microtubules

| Compound | Binding Parameter | Value | Conditions | Reference(s) |

| Flutax-1 | Association Constant (Ka) | ~10⁷ M⁻¹ | 37°C | |

| Flutax-1 | Bimolecular Reaction Rate Constant | 6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹ | 37°C | |

| Flutax-2 | Bimolecular Reaction Rate Constant | 13.8 ± 1.8 x 10⁵ M⁻¹s⁻¹ | 37°C | |

| Flutax-2 | Dissociation Constant (Kd) | 14 nM | Glutaraldehyde-crosslinked microtubules | |

| Paclitaxel | Dissociation Constant (Kd) | 27 nM | Competition with Flutax-2 | |

| Docetaxel | Dissociation Constant (Kd) | 17 nM | Competition with Flutax-2 | |

| PB-Gly-Taxol | Dissociation Constant (Kd) | 34 ± 6 nM | Cross-linked microtubules | |

| PB-β-Ala-Taxol | Dissociation Constant (Kd) | 63 ± 8 nM | Cross-linked microtubules | |

| PB-GABA-Taxol | Dissociation Constant (Kd) | 265 ± 54 nM | Cross-linked microtubules |

Experimental Protocols

Live-Cell Imaging of Microtubules with Flutax-1

This protocol outlines the steps for visualizing microtubules in living cells using Flutax-1.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

Flutax-1 stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

Prepare a working solution of Flutax-1 in pre-warmed complete cell culture medium or imaging medium. A final concentration of 0.5 µM to 2 µM is a good starting point, but should be optimized for the specific cell type and experimental conditions.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the Flutax-1 containing medium to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 1 to 2 hours. Incubation time may need to be optimized.

-

After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove unbound Flutax-1.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately proceed to image the cells on a fluorescence microscope. Note: Flutax-1 staining in live cells is not well-retained after fixation and can photobleach rapidly. It is crucial to minimize light exposure.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of Flutax-1 on the polymerization of purified tubulin in vitro by monitoring changes in turbidity or fluorescence.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

-

GTP stock solution (e.g., 100 mM)

-

Flutax-1 stock solution (in DMSO)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

On ice, prepare a reaction mixture containing purified tubulin at a final concentration of 1-2 mg/mL in polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add Flutax-1 to the desired final concentration. A vehicle control (DMSO) should be run in parallel.

-

Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data can be plotted as absorbance versus time to visualize the kinetics of polymerization.

Visualizations: Pathways and Workflows

Flutax-1 Mechanism of Action and Downstream Cellular Effects

The following diagram illustrates the molecular mechanism of Flutax-1 and its impact on cellular processes.

Caption: Flutax-1 binds to β-tubulin, stabilizing microtubules and leading to cell cycle arrest and apoptosis.

Experimental Workflow: Live-Cell Imaging with Flutax-1

This diagram outlines the key steps in performing a live-cell imaging experiment using Flutax-1.

Caption: Workflow for staining and imaging microtubules in living cells using Flutax-1.

Logical Relationship: Flutax-1 as a Research Tool

This diagram illustrates the logical connections between the properties of Flutax-1 and its applications in research.

Caption: The dual nature of Flutax-1 enables its use in a variety of microtubule research applications.

References

The Interaction of Flutax-1 with Tubulin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between Flutax-1, a fluorescent derivative of paclitaxel (Taxol), and its molecular target, tubulin. This guide details the mechanism of action, binding kinetics, and the cellular consequences of this interaction, offering valuable insights for researchers in oncology, cell biology, and drug development.

Core Interaction: Flutax-1 and the Microtubule

Flutax-1 is a vital tool for visualizing microtubules in living cells and for studying the dynamics of microtubule-targeting agents.[1][2] Comprised of paclitaxel linked to a fluorescein fluorophore, Flutax-1 retains the core biological activity of its parent compound.[3] It binds to the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule structure and preventing its depolymerization.[4] This interference with the natural dynamic instability of microtubules leads to mitotic arrest and ultimately, apoptosis, forming the basis of its anti-cancer properties.[4]

Binding Site and Affinity

Flutax-1 binds to the established taxol binding site on β-tubulin. This has been confirmed through competitive binding assays demonstrating that unlabeled paclitaxel can displace bound fluorescent taxoids. Like other taxoids, Flutax-1 exhibits high affinity for microtubules. The binding is a multi-step process, initiated by a rapid bimolecular reaction.

Mechanism of Microtubule Stabilization

The binding of Flutax-1 to the microtubule lattice enhances both longitudinal and lateral interactions between tubulin dimers. This structural reinforcement counteracts the conformational changes that normally lead to microtubule depolymerization, effectively "locking" the microtubule in a polymerized state. This stabilization occurs even for tubulin dimers that are bound to GDP, which would typically be prone to disassembly.

Quantitative Analysis of Flutax-1-Tubulin Interaction

The following tables summarize key quantitative data regarding the binding of Flutax-1 and related fluorescent taxoids to tubulin, as well as their cytotoxic effects.

| Compound | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Dissociation Constant (Kd) (nM) | Reference Method |

| Flutax-1 | (6.10 ± 0.22) x 105 | Not explicitly stated | ~10-100 (range for Flutax probes) | Stopped-flow kinetics |

| Flutax-2 | (13.8 ± 1.8) x 105 | Not explicitly stated | 14 | Fluorescence Anisotropy |

| PB-Gly-Taxol | Not Stated | Not Stated | 34 ± 6 | Fluorescence Enhancement |

| Paclitaxel (Taxol) | (3.6 ± 0.1) x 106 | Not explicitly stated | 27 | Competitive Fluorescence Anisotropy |

Table 1: Binding Kinetics and Affinity of Fluorescent Taxoids and Paclitaxel for Tubulin.

| Cell Line | Compound | IC50 (nM) | Treatment Duration (h) | Assay Method |

| HeLa | PB-Gly-Taxol | 120 (without verapamil) | 48 | Flow Cytometry |

| HeLa | PB-Gly-Taxol | 60 (with 25 µM verapamil) | 48 | Flow Cytometry |

| HCT-15 | PB-Gly-Taxol | 3700 (without verapamil) | 48 | Flow Cytometry |

| HCT-15 | PB-Gly-Taxol | 90 (with 25 µM verapamil) | 48 | Flow Cytometry |

| SK-BR-3 (Breast Cancer) | Paclitaxel | 5.5 ± 0.8 | 72 | MTS Assay |

| MDA-MB-231 (Breast Cancer) | Paclitaxel | 3.2 ± 0.5 | 72 | MTS Assay |

| T-47D (Breast Cancer) | Paclitaxel | 2.8 ± 0.4 | 72 | MTS Assay |

Table 2: Cytotoxicity (IC50 Values) of a Fluorescent Taxol Derivative and Paclitaxel in Cancer Cell Lines. Note: Verapamil is a P-glycoprotein inhibitor, and its inclusion demonstrates the role of efflux pumps in cellular resistance to these compounds.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of Flutax-1 on the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (100%)

-

DAPI (4′,6-diamidino-2-phenylindole) stock solution

-

Flutax-1 stock solution (in DMSO)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Tubulin Stock: Reconstitute tubulin powder in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.

-

Reaction Mix Preparation: On ice, prepare a reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and DAPI (final concentration 6.3 µM).

-

Compound Addition: Add varying concentrations of Flutax-1 or control compounds (e.g., paclitaxel as a positive control for polymerization, nocodazole as a negative control) to the wells of the pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60 minutes. An increase in fluorescence indicates tubulin polymerization.

Fluorescence Anisotropy Assay for Binding Affinity

This method measures the binding affinity (Kd) of Flutax-1 to tubulin by monitoring the change in fluorescence anisotropy upon binding.

Materials:

-

Purified tubulin

-

Flutax-1

-

Assay Buffer (e.g., 15 mM PIPES-KOH, pH 6.8, 0.3 mM MgCl₂, 0.2 mM EDTA)

-

96-well, black, low-volume plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Preparation of Reagents: Prepare a stock solution of Flutax-1 in the assay buffer at a known concentration (e.g., 10 nM). Prepare a serial dilution of tubulin in the same buffer.

-

Binding Reaction: In the wells of the 96-well plate, mix the constant concentration of Flutax-1 with the varying concentrations of tubulin. Include wells with Flutax-1 only (for free anisotropy value) and Flutax-1 with saturating tubulin concentration (for bound anisotropy value).

-

Equilibration: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).

-

Measurement: Measure the fluorescence anisotropy using the plate reader.

-

Data Analysis: Plot the change in anisotropy as a function of tubulin concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualization of Microtubules in Live Cells

This protocol describes the use of Flutax-1 for direct imaging of the microtubule cytoskeleton in living cells.

Materials:

-

Cultured cells (e.g., HeLa, PtK2) grown on glass-bottom dishes

-

Flutax-1 stock solution (in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Confocal or fluorescence microscope equipped with appropriate filters for fluorescein

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

-

Labeling: Dilute the Flutax-1 stock solution in pre-warmed HBSS to a final concentration of 0.5-2 µM.

-

Incubation: Replace the culture medium with the Flutax-1 containing HBSS and incubate the cells at 37°C for 1-2 hours.

-

Washing: Gently wash the cells with fresh, pre-warmed HBSS to remove unbound Flutax-1.

-

Imaging: Immediately image the live cells using a fluorescence microscope. Use minimal light exposure to reduce photobleaching. Note that Flutax-1 staining may not be well-retained after cell fixation.

Visualizations of Pathways and Workflows

Downstream Signaling of Microtubule Stabilization

The stabilization of microtubules by Flutax-1 triggers a cascade of cellular events, primarily centered around the mitotic spindle assembly checkpoint.

Caption: Downstream signaling cascade initiated by Flutax-1 binding.

Experimental Workflow for Characterizing Flutax-1 Interaction

The following workflow outlines the key experimental stages for a comprehensive study of the Flutax-1-tubulin interaction.

Caption: Experimental workflow for Flutax-1-tubulin interaction studies.

Logical Relationship of Microtubule Dynamics

Microtubule dynamic instability is a fundamental cellular process that is disrupted by Flutax-1.

Caption: The cycle of microtubule dynamic instability and its modulation by Flutax-1.

References

- 1. Flutax 1 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Comparison of the binding of anti-tubulin antibody and the fluorescent taxol derivative Flutax-1 to the microtubular system of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Flutax-1 Staining Protocol for Live HeLa Cells: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1, a green-fluorescent taxol derivative, is a powerful tool for the direct visualization of microtubule dynamics in living cells. By binding to the β-tubulin subunit of microtubules, Flutax-1 stabilizes the polymer structure and allows for real-time imaging of the microtubule cytoskeleton using fluorescence microscopy. This application note provides a comprehensive protocol for staining live HeLa cells with Flutax-1, including detailed methodologies for cell culture, staining, and imaging. Additionally, it presents quantitative data to guide experimental setup and optimization, and a schematic of the underlying mechanism of action.

Product Information

| Parameter | Value | Reference |

| Flutax-1 | ||

| Molecular Weight | 1283.3 g/mol | |

| Excitation Maxima (λex) | 495 nm | |

| Emission Maxima (λem) | 520 nm | |

| Solvent | DMSO or Ethanol | |

| Storage | Store at -20°C | |

| HeLa Cells | ||

| Cell Type | Adherent human cervical adenocarcinoma | |

| Doubling Time | Approximately 24 hours | |

| Culture Medium | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) | |

| Culture Conditions | 37°C, 5% CO2 |

Experimental Protocols

I. HeLa Cell Culture

A detailed protocol for the culture of HeLa cells is essential for successful live-cell imaging.

Materials:

-

HeLa cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Culture flasks, plates, or dishes